molecular formula C21H21N5O2 B2985772 2-(4-methoxybenzyl)-5-methyl-7-(2-toluidino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 1251609-30-9

2-(4-methoxybenzyl)-5-methyl-7-(2-toluidino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

Cat. No.: B2985772
CAS No.: 1251609-30-9
M. Wt: 375.432
InChI Key: MCOJHMCHRPARMD-UHFFFAOYSA-N
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Description

The compound “2-(4-methoxybenzyl)-5-methyl-7-(2-toluidino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” belongs to the class of organic compounds known as triazolopyrimidines . These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring. Triazolopyrimidines have applications in various fields including medicinal chemistry due to their biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolopyrimidine core, with various substituents attached to it. The exact structure would need to be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions, depending on the substituents present and the reaction conditions. These might include substitution reactions, addition reactions, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These might include its molecular weight, solubility, melting point, and others .

Scientific Research Applications

Synthesis and Characterization

The chemical synthesis and structural characterization of related triazolopyrimidine derivatives have been explored extensively. For instance, Lahmidi et al. (2019) discussed the synthesis and crystal structure of a novel derivative, highlighting its antibacterial activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showcasing the compound's potential in antimicrobial research (Lahmidi et al., 2019). This suggests the importance of such compounds in developing new antibacterial agents.

Antimicrobial Activities

Fused pyrimidines and their derivatives have demonstrated significant antimicrobial activities. Hossain and Bhuiyan (2009) synthesized new thieno and furopyrimidine derivatives, exhibiting promising results against various microbial strains, underscoring the potential of triazolopyrimidines in antimicrobial drug development (Hossain & Bhuiyan, 2009).

Antioxidant Properties

The antioxidant properties of triazolopyrimidine compounds have also been investigated. Abuelizz et al. (2020) studied the antioxidant activity of 2-phenoxy[3,2-e][1,2,4]triazolo[1,5-a]pyrimidines, revealing their capacity to scavenge free radicals, highlighting their potential as antioxidant agents (Abuelizz et al., 2020).

Potential Biological Use

Research into the biological applications of triazolopyrimidines has led to the discovery of novel rhodium(II) complexes with potential as cytotoxic agents against cancer cells and microbes. Fandzloch et al. (2020) reported on the synthesis of rhodium(II) complexes with triazolopyrimidines, showcasing moderate cytotoxic activity against breast cancer cells and significant antimicrobial activity, suggesting their utility in cancer and infectious disease treatment (Fandzloch et al., 2020).

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. This might involve experimental studies as well as computational modeling .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-5-methyl-7-(2-methylanilino)-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-14-6-4-5-7-18(14)22-19-12-15(2)26-20(23-19)24-25(21(26)27)13-16-8-10-17(28-3)11-9-16/h4-12H,13H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOJHMCHRPARMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC3=NN(C(=O)N3C(=C2)C)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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